1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea
Overview
Description
1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea typically involves the reaction of a cyclopropylmethylamine with a 4-fluorophenyl isocyanate in the presence of a base. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-1-(4-chlorophenyl)-3-pyridin-3-ylurea: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(Cyclopropylmethyl)-1-(4-bromophenyl)-3-pyridin-3-ylurea: Similar structure but with a bromine atom instead of a fluorine atom.
1-(Cyclopropylmethyl)-1-(4-methylphenyl)-3-pyridin-3-ylurea: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea can significantly influence its chemical properties, such as its reactivity, polarity, and biological activity. Fluorine atoms can enhance the compound’s stability and increase its ability to interact with biological targets.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-5-7-15(8-6-13)20(11-12-3-4-12)16(21)19-14-2-1-9-18-10-14/h1-2,5-10,12H,3-4,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXDZSINUWZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=C(C=C2)F)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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